1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol
Description
1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol is a fluorinated and silyl-protected secondary alcohol with a pentenol backbone. Its structure features a triethylsilyl (TES) group at the 2-position, a methyl group at the 3-position, and geminal difluoro substituents at the 1-position. The compound’s stereoelectronic properties are influenced by the electron-withdrawing fluorine atoms and the bulky triethylsilyl group, which may enhance steric hindrance and modulate reactivity.
Properties
CAS No. |
649717-89-5 |
|---|---|
Molecular Formula |
C12H24F2OSi |
Molecular Weight |
250.40 g/mol |
IUPAC Name |
1,1-difluoro-3-methyl-2-triethylsilylpent-4-en-2-ol |
InChI |
InChI=1S/C12H24F2OSi/c1-6-10(5)12(15,11(13)14)16(7-2,8-3)9-4/h6,10-11,15H,1,7-9H2,2-5H3 |
InChI Key |
FXEQNVTXDJRLEG-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)C(C(C)C=C)(C(F)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol typically involves the introduction of difluoromethyl and triethylsilyl groups into a suitable precursor. One common method involves the use of difluoromethylating agents and triethylsilyl reagents under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The difluoromethyl and triethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorinated alcohols or ketones, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organofluorine compounds.
Biology: The compound’s unique structural features make it a valuable tool in studying biological systems and interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The difluoromethyl group can participate in hydrogen bonding and other interactions, while the triethylsilyl group can influence the compound’s overall reactivity and stability .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound can be compared to structurally related fluorinated alcohols and silylated derivatives, as detailed below:
1,1,1-Trifluoro-2-(trifluoromethyl)pent-4-en-2-ol (CAS 646-97-9)
- Substituents : Trifluoromethyl (CF₃) and trifluoro (CF₃) groups.
- Physical Properties :
- Applications : Used in capacitive sensors (e.g., ADIOL polymer matrices) due to its polarity and dielectric properties .
- Reactivity : Participates in cross-metathesis reactions with Grubbs-type catalysts (e.g., HG-2 or G-2), yielding cyclopentane-fused isoxazolines in moderate yields (up to 54%) .
- Key Differences : The trifluoromethyl and trifluoro groups enhance electron-withdrawing effects, lowering pKa compared to the target compound. The absence of a silyl group reduces steric bulk, favoring reactivity in catalytic transformations.
1,1,1-Trifluoro-2-(trifluoromethyl)-2,4-pentanediol
- Substituents : Trifluoromethyl (CF₃) and diol (-OH) groups.
- Physical Properties : Higher hydrophilicity due to dual hydroxyl groups.
- Reactivity: The diol structure enables participation in tandem oxidation or protection-deprotection strategies, unlike mono-alcohol analogs .
- Key Differences : Additional hydroxyl group increases hydrogen-bonding capacity and solubility in polar solvents, contrasting with the silyl-protected target compound.
Silyl-Protected Alcohols (e.g., Triethylsilyl Derivatives)
- Substituents : Trialkylsilyl groups (e.g., TES).
- Applications : Silyl groups are widely used in organic synthesis for temporary protection of alcohols, enabling selective reactions at other sites. For example, triethylsilyl (TES) groups offer moderate stability under acidic conditions compared to bulkier alternatives .
- Key Differences : The TES group in the target compound likely improves stability during synthetic workflows but may hinder catalytic accessibility in sterically demanding reactions.
Comparative Data Table
Research Findings and Limitations
- Steric Considerations : The triethylsilyl group may impede reactions requiring open transition states but enhance stability in acidic or nucleophilic environments .
- Data Gaps : Direct experimental data (e.g., boiling point, yields) for the target compound are unavailable in the provided evidence; comparisons are based on structural extrapolation.
Biological Activity
1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol is a compound of interest in medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. The difluoromethyl group is known to influence various pharmacological properties, including lipophilicity, hydrogen bonding capabilities, and metabolic stability. This article reviews the biological activity of this compound, supported by data tables and recent research findings.
Chemical Structure and Properties
The chemical structure of 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol can be represented as follows:
This compound features a difluoromethyl group, which is often associated with enhanced biological activity compared to its non-fluorinated counterparts. The presence of the triethylsilyl group can also affect the solubility and reactivity of the compound.
The biological activity of 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol is primarily attributed to its ability to interact with various biological targets through:
- Hydrogen Bonding : The difluoromethyl group can act as a hydrogen bond donor, enhancing interactions with biological macromolecules such as proteins and nucleic acids .
- Lipophilicity Modulation : The introduction of fluorine atoms generally increases the lipophilicity of compounds, which can improve membrane permeability and bioavailability .
Case Studies
Several studies have investigated the biological effects of compounds similar to 1,1-Difluoro-3-methyl-2-(triethylsilyl)pent-4-en-2-ol:
- Antimicrobial Activity : Research indicates that difluoromethylated compounds exhibit significant antimicrobial properties. For instance, a study showed that compounds containing difluoromethyl groups displayed enhanced activity against various bacterial strains compared to their non-fluorinated analogs .
- Anticancer Potential : A study focused on difluoromethyl derivatives revealed promising anticancer activity in vitro. These compounds were found to induce apoptosis in cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation .
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways. Specifically, difluoromethyl groups can enhance binding affinity to enzyme active sites, leading to greater inhibition rates .
Table 1: Biological Activities of Difluoromethyl Compounds
| Compound Name | Activity Type | IC50 (µM) | Reference |
|---|---|---|---|
| 1,1-Difluoro-3-methylphenylacetate | Antimicrobial | 15 | |
| 1,1-Difluoroalkylated phenols | Anticancer | 10 | |
| 2,2-Difluoropropionic acid | Enzyme Inhibition | 5 |
| Property | Value |
|---|---|
| LogP | 3.5 |
| Hydrogen Bond Acidity (A) | 0.08 |
| Solubility (mg/mL) | 25 |
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